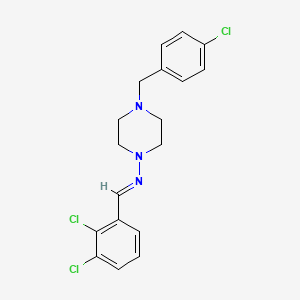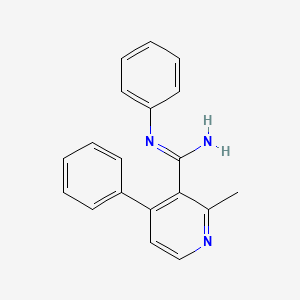
1-(3,4-dimethylbenzoyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical reactions utilizing various catalysts and conditions to achieve the desired molecular structure. For example, one study describes the synthesis of piperidine derivatives through a cyclo-condensation process using specific catalysts and conditions (Rajkumar, Kamaraj, & Krishnasamy, 2014)(Rajkumar et al., 2014).
Molecular Structure Analysis
X-ray crystallography and spectroscopic techniques often characterize the molecular structure of piperidine derivatives. These analyses reveal the conformation, bonding, and geometric arrangements of the atoms within the molecules, which are crucial for understanding their chemical behavior (Karczmarzyk & Malinka, 2004)(Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
Piperidine derivatives participate in various chemical reactions, demonstrating a range of chemical properties such as reactivity with different reagents, potential for substitution reactions, and the formation of complexes with metals. The structure-activity relationship (SAR) studies help identify how modifications in the molecular structure can influence the chemical properties and biological activity (Shawish et al., 2021)(Shawish et al., 2021).
Physical Properties Analysis
The physical properties, such as melting points, boiling points, solubility in various solvents, and crystal structures, are essential for the practical handling and application of these compounds. These properties can be determined through experimental measurements and are influenced by the molecular structure and intermolecular forces (Naveen et al., 2015)(Naveen et al., 2015).
Chemical Properties Analysis
Chemical properties like acidity/basicity, electrophilicity/nucleophilicity, and stability under various conditions are critical for understanding the reactivity and potential applications of piperidine derivatives. These properties can be inferred from the molecular structure and functional groups present in the compounds (Bauer et al., 1976)(Bauer et al., 1976).
Applications De Recherche Scientifique
Synthesis and Chemical Characterizations
1-(3,4-Dimethylbenzoyl)piperidine, a compound with potential applications in chemical synthesis, has been explored for its utility in the formation of sulfur-nitrogen heterocycles. Utilizing piperidine-1-sulphenyl chloride as a sulfur-transfer reagent in reactions with diamines showcases the compound's versatility in synthesizing various heterocyclic structures. This methodology opens avenues for the preparation of compounds with potential applications in materials science, pharmaceuticals, and agrochemicals (Bryce, 1984).
Biological Activities and Applications
The compound's framework has been manipulated to create a series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides, demonstrating significant biological activities. These synthesized derivatives were assessed for their enzymatic inhibition properties, particularly against butyrylcholinesterase (BChE), and subjected to molecular docking studies to understand their potential as therapeutic agents in treating diseases associated with cholinesterase dysfunction (Khalid et al., 2016).
Molecular Structure Investigations
Further research into derivatives of 1-(3,4-Dimethylbenzoyl)piperidine includes the molecular structure investigations of new s-triazine compounds incorporating pyrazole/piperidine/aniline moieties. The detailed analysis through X-ray crystallography, combined with Hirshfeld and DFT calculations, provides insights into the intermolecular interactions and electronic properties of these compounds. Such studies are crucial for the design and development of new materials with specific optical, electronic, or biological properties (Shawish et al., 2021).
Antimicrobial and Antitumor Evaluation
In addition to the above applications, 1-(3,4-Dimethylbenzoyl)piperidine derivatives have been synthesized and evaluated for their antimicrobial activities. Compounds showing significant activity against various bacterial strains highlight the potential of these derivatives in developing new antimicrobial agents. Moreover, the antitumor evaluation of these compounds suggests their applicability in cancer research, providing a foundation for further investigation into their mechanism of action and potential therapeutic use (Rajkumar et al., 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
(3,4-dimethylphenyl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-11-6-7-13(10-12(11)2)14(16)15-8-4-3-5-9-15/h6-7,10H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSZVSREDOZENF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylbenzoyl)piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,3-dihydro-1H-inden-1-yl)-N-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5548271.png)
![3-(4-methoxyphenyl)-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5548279.png)
![N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5548285.png)
![2-{4-[(4-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5548302.png)
![N-(2-fluorophenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B5548305.png)
![N-[4-(aminosulfonyl)phenyl]-2-furamide](/img/structure/B5548311.png)
![8-{[rel-(1R,2R,3S,4S)-3-aminobicyclo[2.2.1]hept-2-yl]carbonyl}-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5548321.png)
![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(2E)-3-phenyl-2-propenoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5548324.png)
![5-{2-[4-(2-furoyl)-1,4-diazepan-1-yl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione](/img/structure/B5548327.png)
![3-[2-(4-morpholinyl)ethyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B5548334.png)
![5-(2-furyl)-4-[(2-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5548338.png)


